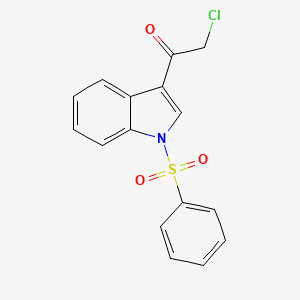
4-Fluoroindoline
Overview
Description
4-Fluoroindoline is a chemical compound with the molecular formula C8H8FN . It has an average mass of 137.154 Da and a mono-isotopic mass of 137.064072 Da .
Molecular Structure Analysis
The molecular structure of 4-Fluoroindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing indoline ring . The fluorine atom is attached to the fourth carbon in the indoline ring .Physical And Chemical Properties Analysis
4-Fluoroindoline has a density of 1.2±0.1 g/cm3, a boiling point of 215.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 118.8±3.0 cm3 .Scientific Research Applications
Synthesis of Fluorinated Indole Derivatives
4-Fluoroindoline: is used in the synthesis of novel fluorinated indole derivatives. These compounds are synthesized using microwave irradiation, which is a rapid and efficient method. The incorporation of fluorine atoms into molecules can significantly influence their reactivity, selectivity, and biological activity . This process is advantageous for producing compounds with increased oxidative, hydrolytic, and thermal stability, which are desirable traits in pharmaceuticals, polymers, and agrochemicals .
Pharmaceutical Applications
In the pharmaceutical industry, 4-Fluoroindoline serves as a precursor for various bioactive molecules. It is used to create tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators. Additionally, it’s involved in the development of antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for diabetes management, and Selective Serotonin Reuptake Inhibitors (SSRIs) .
Anticancer Research
The compound is instrumental in the preparation of inhibitors that target the proliferation of human breast cancer cells. By modifying the indoline structure, researchers can develop molecules that may interfere with cancer cell growth and survival .
HIV Research
4-Fluoroindoline: is also utilized in the creation of inhibitors of HIV-1 attachment. These inhibitors can potentially block the virus from attaching to host cells, thereby preventing the spread of the virus within the body .
Neurological Disorders
It plays a role in the synthesis of monoamine reuptake inhibitors. These inhibitors are important in the treatment of various neurological disorders, including depression and anxiety, by affecting neurotransmitter levels in the brain .
Histone Deacetylase (HDAC) Inhibition
Researchers use 4-Fluoroindoline to develop histone deacetylase (HDAC) inhibitors. HDACs are enzymes that modify the structure of chromatin and play a role in gene expression. Inhibitors of HDACs are being explored for their therapeutic potential in cancer and other diseases .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOXZRRFDMQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585690 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroindoline | |
CAS RN |
552866-98-5 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


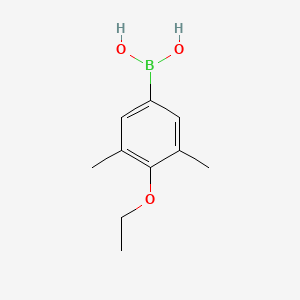
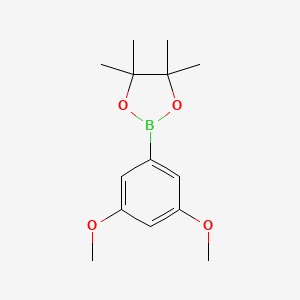
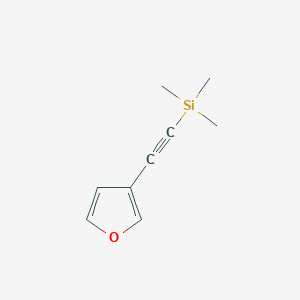
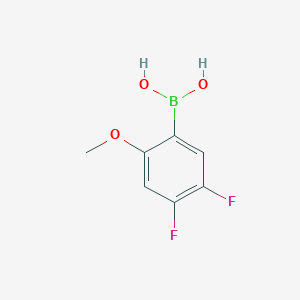



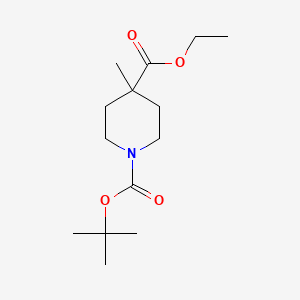
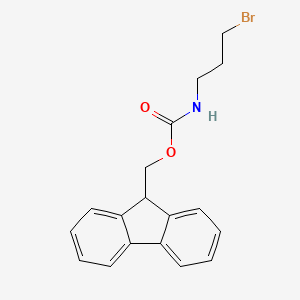
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
ruthenium(II)](/img/structure/B1316115.png)
